

Technical Guide: 8-Bromo-5-quinolinecarboxylic Acid (CAS 204782-96-7)

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Compound of Interest

Compound Name: 8-bromoquinoline-5-carboxylic
Acid

Cat. No.: B1278826

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-quinolinecarboxylic acid, identified by CAS number 204782-96-7, is a halogenated derivative of quinoline carboxylic acid. The quinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom and a carboxylic acid group to the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. This document provides a comprehensive overview of the available technical information regarding 8-Bromo-5-quinolinecarboxylic acid, with a focus on its chemical properties, potential biological activities, and synthesis.

Chemical Properties

8-Bromo-5-quinolinecarboxylic acid is a solid organic compound. A summary of its key chemical properties is presented in Table 1.

Property	Value
CAS Number	204782-96-7
Molecular Formula	C ₁₀ H ₆ BrNO ₂
Molecular Weight	252.07 g/mol
Appearance	Solid (specific color not widely reported)
Boiling Point	425.9 ± 30.0 °C (Predicted)
Density	1.732 ± 0.06 g/cm ³ (Predicted)
Storage Temperature	Room Temperature

Table 1: Physicochemical Properties of 8-Bromo-5-quinolinecarboxylic Acid

Potential Biological Activity and Therapeutic Interest

While direct and extensive biological studies on 8-Bromo-5-quinolinecarboxylic acid are limited in publicly available literature, the broader class of quinoline derivatives, particularly those with halogen and carboxylic acid substitutions, has garnered significant interest in medicinal chemistry.

Anticancer Potential

Research into brominated derivatives of 8-substituted quinolines has suggested potential anticancer properties.^[1] A structure-activity relationship (SAR) study indicated that the presence of a hydroxyl group at the C-8 position of the quinoline core can lead to enhanced anticancer potential.^[1] Although 8-Bromo-5-quinolinecarboxylic acid does not possess a hydroxyl group at the 8-position, the presence of the bromo-substituent on the quinoline ring is a feature shared with other quinoline derivatives that have demonstrated cytotoxic effects against various cancer cell lines.^[1]

Some brominated 8-hydroxyquinolines have been shown to exert their anticancer effects through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.^[1] These compounds were found to have strong antiproliferative activity against tumor cell lines

such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC₅₀ values in the micromolar range.[1] However, it is important to note that these studies did not specifically report data for 8-Bromo-5-quinolinecarboxylic acid.

Other Potential Activities

Quinoline carboxylic acid derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects. The specific biological profile of 8-Bromo-5-quinolinecarboxylic acid remains an area for further investigation.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 8-Bromo-5-quinolinecarboxylic acid (CAS 204782-96-7) is not readily available in the reviewed literature. However, general synthetic strategies for related brominated quinoline and isoquinoline derivatives can provide a foundation for its preparation.

General Synthetic Approach for Brominated Quinolines

The synthesis of brominated quinoline derivatives often involves the bromination of a pre-formed quinoline ring system. Common brominating agents include N-bromosuccinimide (NBS) in the presence of an acid catalyst. The regioselectivity of the bromination is influenced by the existing substituents on the quinoline ring and the reaction conditions.

A general workflow for the synthesis of a brominated quinoline derivative might involve the following steps:



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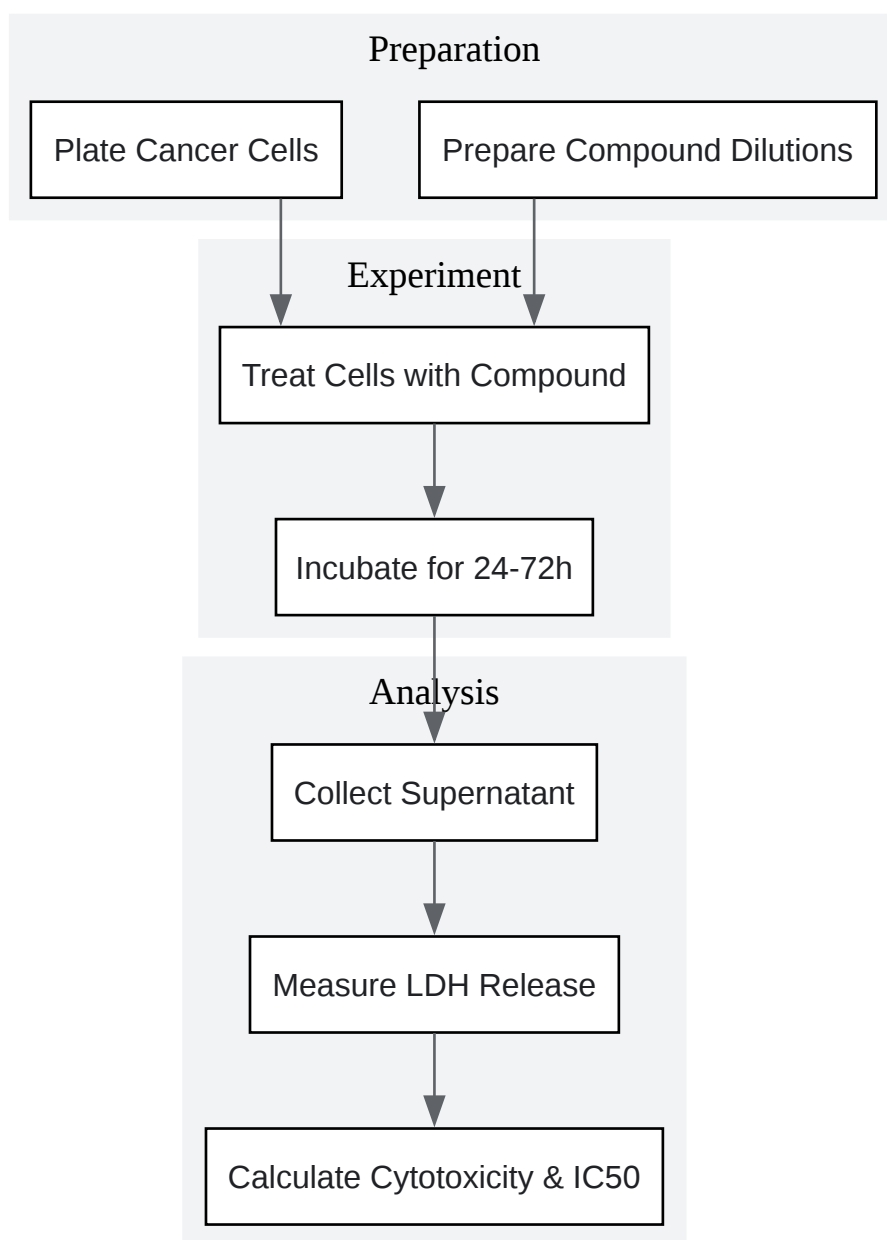
Caption: General workflow for the synthesis of a brominated quinoline derivative.

Potential Experimental Protocol for Cytotoxicity Assays

Should researchers wish to evaluate the cytotoxic potential of 8-Bromo-5-quinolinecarboxylic acid, standard in vitro assays can be employed. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (Lactate Dehydrogenase) cytotoxicity assay.^[1]

Example Protocol Outline (LDH Cytotoxicity Assay):

- **Cell Culture:** Plate cancer cells (e.g., HeLa, HT29) in 96-well plates at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of 8-Bromo-5-quinolinecarboxylic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate controls (vehicle control, positive control for cytotoxicity).
- **Incubation:** Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- **LDH Measurement:** After incubation, collect the cell supernatant. Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells, following the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of cytotoxicity based on the absorbance readings and determine the IC₅₀ value (the concentration of the compound that causes 50% cell death).



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Caption: Experimental workflow for an LDH cytotoxicity assay.

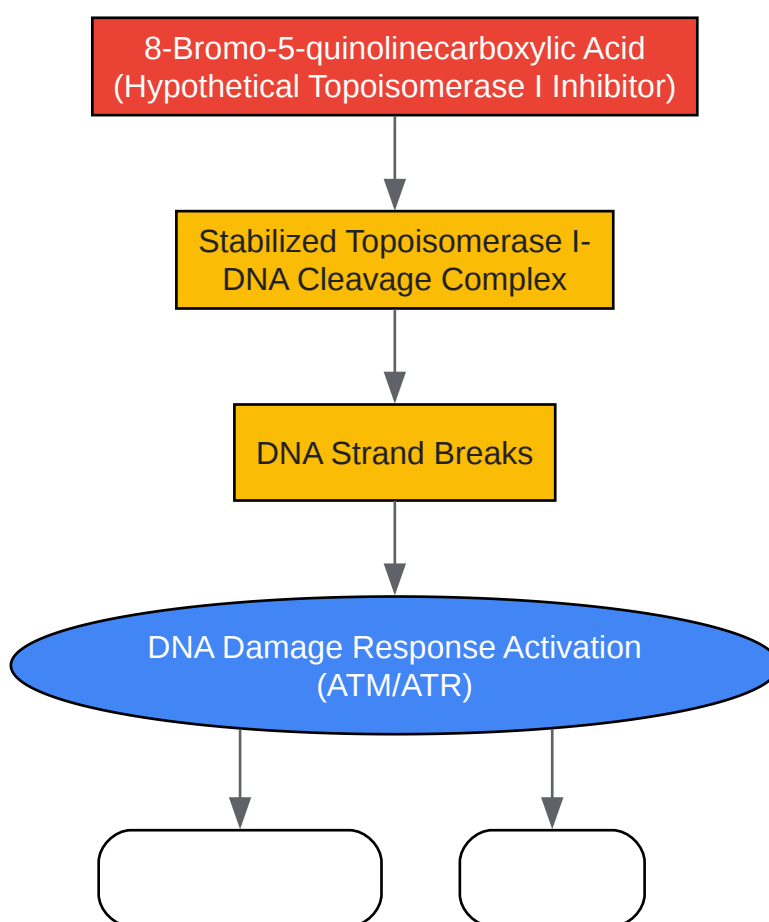
Signaling Pathways

Currently, there is no specific information in the scientific literature that directly implicates 8-Bromo-5-quinolinecarboxylic acid in any particular signaling pathway. However, given the

potential for related compounds to act as topoisomerase inhibitors, a possible mechanism of action could involve the DNA damage response pathway.

Hypothetical Signaling Pathway Involvement:

If 8-Bromo-5-quinolinecarboxylic acid were to function as a topoisomerase inhibitor, it would lead to the stabilization of topoisomerase-DNA cleavage complexes. This would result in DNA strand breaks, which are potent activators of the DNA damage response (DDR) pathway. Key proteins in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein), which, upon activation, phosphorylate a cascade of downstream targets, ultimately leading to cell cycle arrest, DNA repair, or apoptosis.



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Caption: Hypothetical signaling pathway initiated by a topoisomerase I inhibitor.

Conclusion and Future Directions

8-Bromo-5-quinolinecarboxylic acid is a chemical entity with potential for further investigation in the field of drug discovery. While direct biological data is scarce, the known activities of related quinoline derivatives suggest that it may possess interesting pharmacological properties, particularly in the area of anticancer research.

Future research should focus on:

- Developing and optimizing a robust synthetic protocol for 8-Bromo-5-quinolinecarboxylic acid.
- Conducting comprehensive in vitro screening to evaluate its biological activity against a panel of cancer cell lines and microbial strains.
- If activity is confirmed, performing mechanistic studies to elucidate its mode of action, including its potential as a topoisomerase inhibitor.
- Investigating its effects on relevant signaling pathways to understand its cellular impact.

This technical guide serves as a starting point for researchers interested in exploring the properties and potential applications of 8-Bromo-5-quinolinecarboxylic acid. The information provided herein is based on currently available data and predictive models, and further experimental validation is required.

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References

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